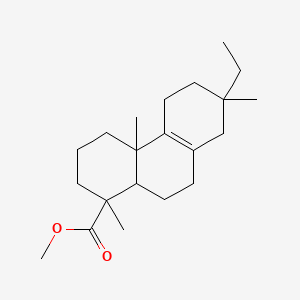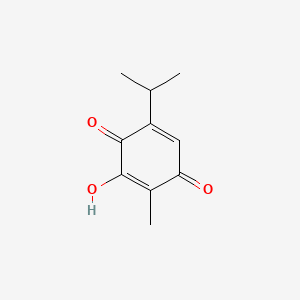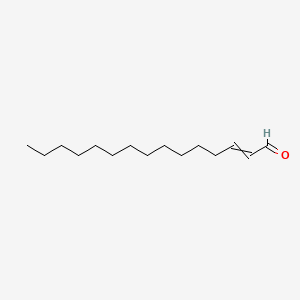
Pentadec-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadec-2-enal, also known as (E)-2-pentadecenal, is an organic compound with the molecular formula C15H28O. It is an aliphatic aldehyde with a double bond in the second position of the carbon chain. This compound is known for its distinctive odor and is used in various applications, including as a fragrance component and in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
Pentadec-2-enal can be synthesized through several methods. One common synthetic route involves the oxidation of pentadecen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of tetradecene, followed by oxidation. This method involves the addition of a formyl group to the double bond of tetradecene using a rhodium catalyst, followed by oxidation to form the aldehyde .
化学反応の分析
Types of Reactions
Pentadec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pentadec-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to pentadecen-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Pentadec-2-enoic acid.
Reduction: Pentadecen-2-ol.
Substitution: Various substituted pentadecenal derivatives depending on the nucleophile used.
科学的研究の応用
Pentadec-2-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
作用機序
The mechanism of action of pentadec-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, this compound can undergo oxidation and reduction reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
Hexadec-2-enal: Similar structure but with one additional carbon atom.
Dodec-2-enal: Similar structure but with three fewer carbon atoms.
Octadec-2-enal: Similar structure but with three additional carbon atoms.
Uniqueness
Pentadec-2-enal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity makes it a useful intermediate in organic synthesis .
特性
CAS番号 |
118624-11-6 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3 |
InChIキー |
MLTULPRRIKTZBN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



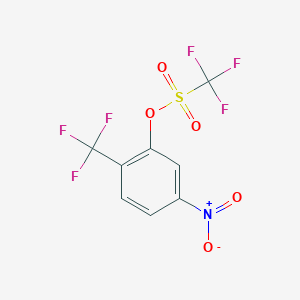
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)

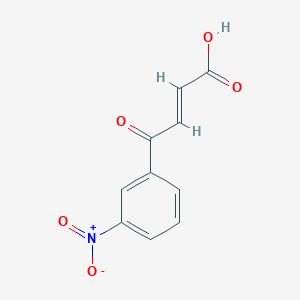
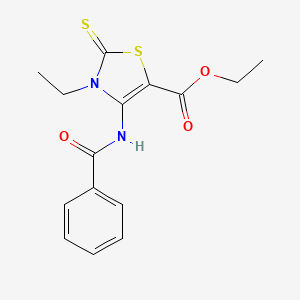
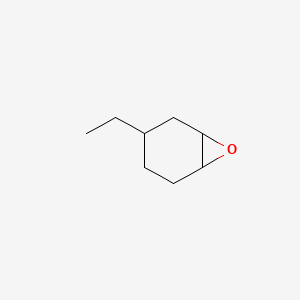


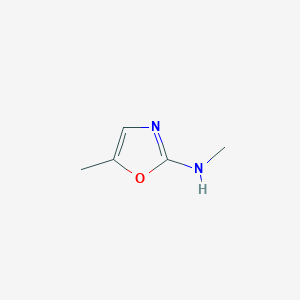
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
